1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with carboxylic acid and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsKey reagents often used in these reactions include fluorobenzene derivatives, piperidine, and carboxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective fluorination, and advanced purification methods like crystallization and chromatography are employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Pipecolinic acid: A structurally related compound with similar applications in organic synthesis and medicinal chemistry.
1-Methylpiperidine-4-carboxylic acid: Another piperidine derivative with distinct chemical properties and uses.
Uniqueness: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is unique due to the presence of both carboxylic acid and fluorophenyl groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted chemical and biological applications .
Properties
Molecular Formula |
C13H14FNO4 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-(2-carboxy-3-fluorophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-9-2-1-3-10(11(9)13(18)19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17)(H,18,19) |
InChI Key |
BMADRPNVFZQSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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